
Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester is an organic compound with the molecular formula C9H15IO3. This compound is characterized by the presence of an iodine atom, a propenyloxy group, and an ethyl ester group attached to a butanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The introduction of the iodine and propenyloxy groups can be achieved through halogenation and etherification reactions, respectively. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the iodine group to a less reactive form, such as a hydrogen atom or a hydroxyl group.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester is used in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom and propenyloxy group allows the compound to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 4-iodo-2-(2-propenyloxy)-, methyl ester
- Butanoic acid, 4-iodo-2-(2-propenyloxy)-, propyl ester
- Butanoic acid, 4-iodo-2-(2-propenyloxy)-, butyl ester
Uniqueness
Butanoic acid, 4-iodo-2-(2-propenyloxy)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
189046-53-5 |
|---|---|
Formule moléculaire |
C9H15IO3 |
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
ethyl 4-iodo-2-prop-2-enoxybutanoate |
InChI |
InChI=1S/C9H15IO3/c1-3-7-13-8(5-6-10)9(11)12-4-2/h3,8H,1,4-7H2,2H3 |
Clé InChI |
DOCOHGVWIGBPMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCI)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


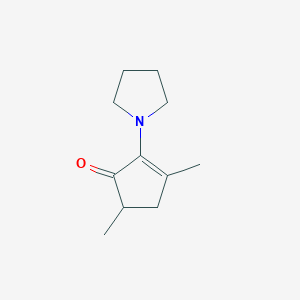

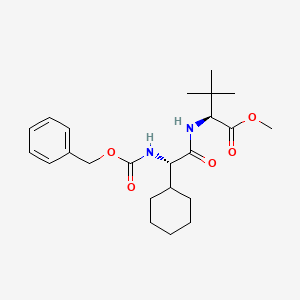
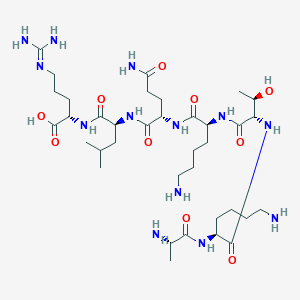


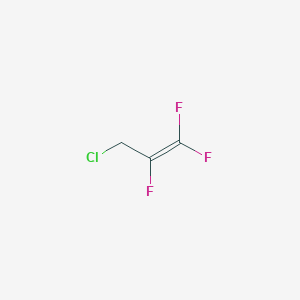
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)

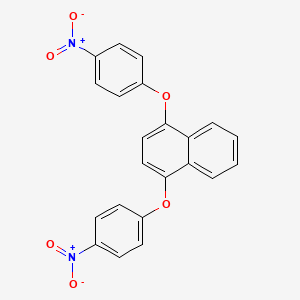

![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
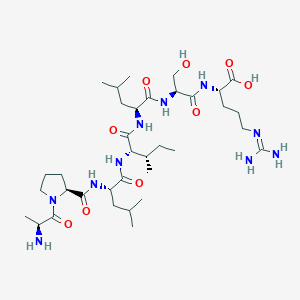
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
